![molecular formula C17H18F3N3O2S B2585085 N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine CAS No. 343373-01-3](/img/structure/B2585085.png)
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine” is a chemical compound with the CAS Number: 343373-01-3. It has a molecular weight of 385.41 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18F3N3O2S/c1-16(2,11-22-15-7-6-14(9-21-15)23(24)25)26-10-12-4-3-5-13(8-12)17(18,19)20/h3-9H,10-11H2,1-2H3,(H,21,22) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 385.41 . The InChI code, which represents its molecular structure, is 1S/C17H18F3N3O2S/c1-16(2,11-22-15-7-6-14(9-21-15)23(24)25)26-10-12-4-3-5-13(8-12)17(18,19)20/h3-9H,10-11H2,1-2H3,(H,21,22) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine and its derivatives are primarily researched in the field of chemistry for their synthesis and characterization. The synthesis of Benzimidazole derivatives carrying the Pyridine Moiety involves the coupling of various pyridine derivatives with 1-methyl-2-mercapto-5-nitro-1H-benzimidazole, resulting in the formation of Benzimidazole derivatives. These derivatives are then subjected to further oxidation to yield sulfinyl derivatives. The characterization of these compounds involves the assignment of group frequencies in IR and NMR spectra (Prasad, Rani, & Anusha, 2018).
Another significant area of research involves the synthesis of Benzimidazole derivatives for anti-ulcer activity. Similar to the previous synthesis, this involves the coupling of 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with pyridine derivatives. The synthesized compounds are then subjected to Antiulcer activity testing using the Cold and restraint ulcer technique (Madala, 2017).
Applications in Material Science
In material science, derivatives of this compound are used to synthesize Transparent Aromatic Polyimides with high refractive indices and small birefringence. These Polyimides are synthesized by polycondensation of benzidine derivatives with different dianhydrides, resulting in materials with good thermomechanical stabilities and high refractive indices (Tapaswi et al., 2015).
Catalytic and Synthetic Chemistry
In catalytic and synthetic chemistry, this compound derivatives are used in the synthesis of 4-(trifluoromethyl)pyrrolidines containing various substituents at the 3-position. These are synthesized by 1,3-dipolar cycloaddition reactions of trifluoropropene derivatives to azomethine ylide generated in situ. The study presents SF4 linkers as a viable alternative to traditional linkers in drug design (Markitanov et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
N-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-16(2,11-22-15-7-6-14(9-21-15)23(24)25)26-10-12-4-3-5-13(8-12)17(18,19)20/h3-9H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQHUSBDFQEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=C1)[N+](=O)[O-])SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2585002.png)
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2585004.png)
![1,3-Dimethyl-7-(4-methylphenyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2585009.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B2585010.png)
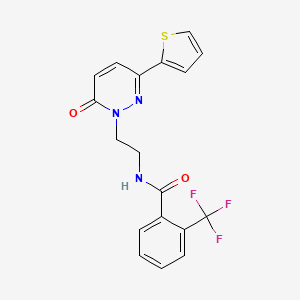
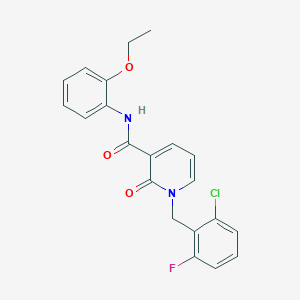
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2585014.png)
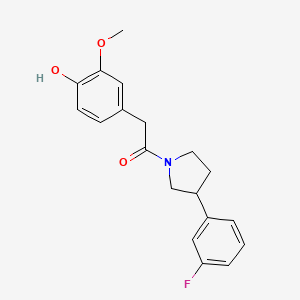
![Tert-butyl N-[3-(prop-2-enoylamino)propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2585016.png)
![2-[[1-(2-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2585017.png)
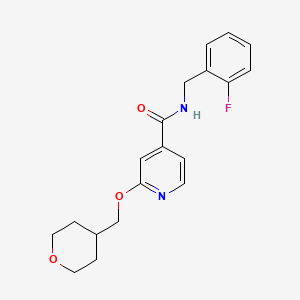
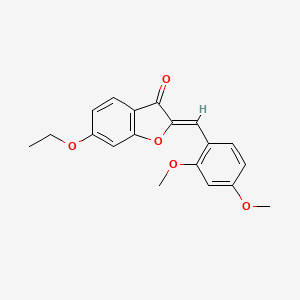
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2585023.png)
![8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2585025.png)